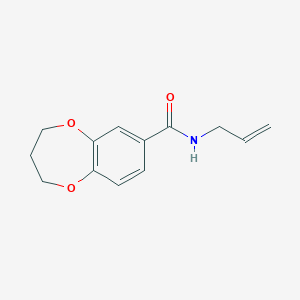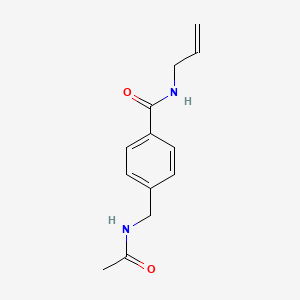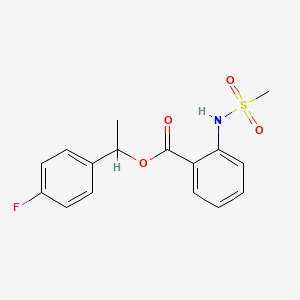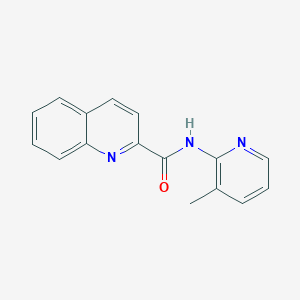![molecular formula C13H15ClN2O2 B7465358 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
科学的研究の応用
3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Some of the key areas of research include:
1. Anti-cancer Properties: Several studies have shown that 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has potent anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including lung cancer, breast cancer, and prostate cancer.
2. Anti-inflammatory Properties: 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
3. Anti-microbial Properties: Several studies have also shown that 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has potent anti-microbial properties. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit microbial growth. Additionally, it has been found to have minimal toxicity in normal cells, making it a promising candidate for drug development.
実験室実験の利点と制限
One of the major advantages of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is its potent anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has minimal toxicity in normal cells, making it a promising candidate for drug development. However, one of the limitations is the complex synthesis process, which makes it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione. Some of the key areas of research include:
1. Drug Development: 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has shown promising results in preclinical studies for the treatment of cancer, inflammation, and microbial infections. Further research is needed to develop this compound into a safe and effective drug for human use.
2. Mechanistic Studies: Further studies are needed to understand the mechanism of action of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione and its interactions with various enzymes and signaling pathways.
3. Structure-Activity Relationship Studies: Structure-activity relationship studies are needed to optimize the structure of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione for improved potency and selectivity.
4. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione in humans for the treatment of cancer, inflammation, and microbial infections.
合成法
The synthesis of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction of 3-chlorobenzylamine with propan-2-ylidenemalononitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione.
特性
IUPAC Name |
3-[(3-chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(2)11-12(17)16(13(18)15-11)7-9-4-3-5-10(14)6-9/h3-6,8,11H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUXNVRLGADAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465279.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-ethyl-2-propylquinoline-4-carboxylate](/img/structure/B7465293.png)


![2-[(2-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465313.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B7465324.png)
![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-thiophen-2-ylacetate](/img/structure/B7465330.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465349.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)
